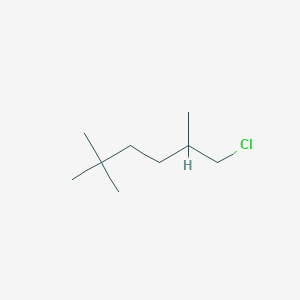
1-Chloro-2,5,5-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, which means it contains a chlorine atom attached to an alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5,5-trimethylhexane can be synthesized through the free-radical chlorination of 2,5,5-trimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat to initiate the reaction . The reaction proceeds through three stages: initiation, propagation, and termination.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,5,5-trimethylhexane primarily undergoes substitution reactions . In these reactions, the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or cyanide ions (CN⁻) under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or nitriles.
Elimination Products: The major product is typically an alkene formed by the removal of a hydrogen atom and the chlorine atom.
Aplicaciones Científicas De Investigación
1-Chloro-2,5,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action for 1-Chloro-2,5,5-trimethylhexane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
- 1-Chloro-2,2,5-trimethylhexane
- 1-Chloro-3,5,5-trimethylhexane
Comparison: 1-Chloro-2,5,5-trimethylhexane is unique due to the position of the chlorine atom and the presence of three methyl groups on the hexane chain. This structure influences its reactivity and the types of reactions it undergoes compared to other chloroalkanes .
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
1-chloro-2,5,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
WWMCICWMYQPSJM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


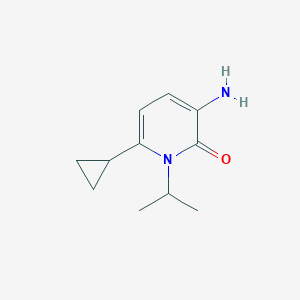
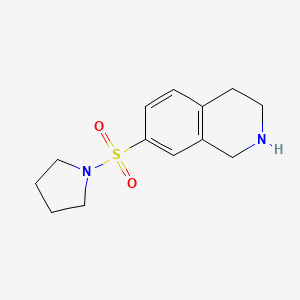
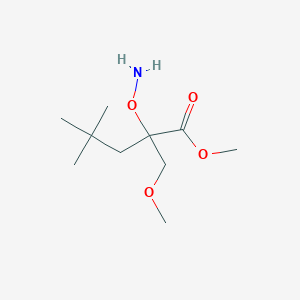
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
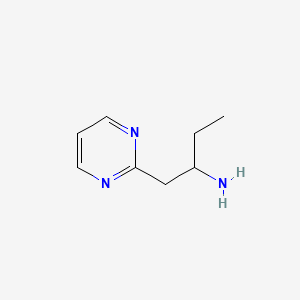
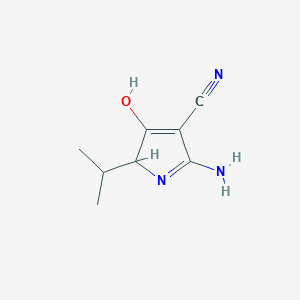
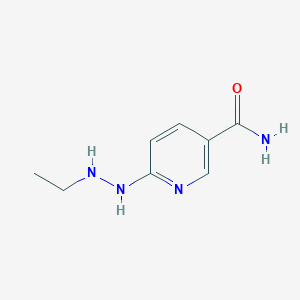
![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
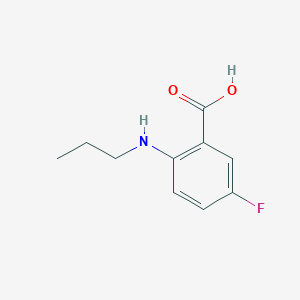
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
